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Compound of Interest
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Cat. No.: B1669359

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in vitro assay to determine the
inhibitory activity of LEDGING, a member of the quinoline-based class of allosteric inhibitors of
HIV-1 integrase (IN). LEDGINSs, also known as Non-Catalytic Site Integrase Inhibitors (NCINIS),
function by binding to the pocket on the integrase catalytic core domain that normally interacts
with the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2][3] This
interaction is crucial for guiding the viral pre-integration complex to transcriptionally active
regions of the host chromatin.[2][4] By occupying this site, LEDGING6 not only blocks the IN-
LEDGF/p75 interaction but also allosterically inhibits the catalytic activity of integrase and
promotes aberrant multimerization, affecting both early (integration) and late (virion maturation)
stages of the HIV-1 replication cycle.[1][5][6][7] The primary protocol described here is a
Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to quantify the inhibition
of the IN-LEDGF/p75 interaction.

Mechanism of Action: Allosteric Inhibition of HIV-1
Integrase

LEDGING acts as an allosteric inhibitor.[1][8] Instead of competing with the DNA substrate at
the catalytic active site like integrase strand transfer inhibitors (INSTIs), LEDGING binds to a
distinct site—the LEDGF/p75 binding pocket at the dimer interface of the integrase catalytic
core domain.[8][9] This binding has a dual effect:
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« Inhibition of LEDGF/p75 Interaction: It competitively blocks the binding of the host cofactor
LEDGF/p75, thereby disrupting the proper tethering of the pre-integration complex to the
host chromatin.[2][10]

e Modulation of Integrase Multimerization: Binding of LEDGING induces a conformational
change in integrase that promotes its multimerization.[1][5] This enhanced oligomerization is
detrimental to the normal catalytic functions of integrase, including 3'-processing and strand
transfer, and also impairs the proper maturation of new viral particles.[5][8][9]
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Caption: Mechanism of LEDGING6 action on HIV-1 integrase.

Quantitative Data Summary
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The inhibitory activities of LEDGING and related compounds are summarized below. These
values are compiled from various in vitro assays and demonstrate the multimodal mechanism
of inhibition.

Compound Assay Type Target/Process IC50 Value Reference
Biochemical IN-LEDGF/p75

LEDGING o 1.37 uM [9]
Assay Binding
Biochemical 3'-Processing &

LEDGING 4-10 pM [8][9]
Assay Strand Transfer
Biochemical IN-LEDGF/p75

BI-1001 o 1-2pM [8]
Assay Binding
Biochemical 3'-Processing &

BI-1001 1-2puM [8]
Assay Strand Transfer

IN-LEDGF/p75
JTP-0157602 HTRF Assay o 4.2 nM [11]
IBD Binding

IN-LEDGF/p75
MUT871 HTRF Assay o 14 nM [12]
Binding

Experimental Protocol: IN-LEDGF/p75 Interaction
HTRF Assay

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure
the ability of LEDGING to disrupt the interaction between HIV-1 integrase and the Integrase
Binding Domain (IBD) of LEDGF/p75.[11][12] The assay relies on the proximity of donor and
acceptor fluorophores conjugated to antibodies that recognize tags on the respective proteins.

Materials and Reagents

e Recombinant Proteins:
o 6xHis-tagged full-length HIV-1 Integrase (IN)

o FLAG-tagged LEDGF/p75 Integrase Binding Domain (IBD)
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e Assay Buffer: 25 mM Tris pH 7.4, 150 mM NacCl, 2 mM MgClz, 0.1% Nonidet P-40, 1 mg/mL
BSA

o Test Compound: LEDGING, dissolved in 100% DMSO to create a stock solution (e.g., 10
mM).

o Detection Reagents (HTRF):
o Anti-6xHis antibody conjugated to Eu3* Cryptate (Donor)
o Anti-FLAG antibody conjugated to XL665 (Acceptor)

o Assay Plate: Low-volume, 384-well white plate.

o Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and
665 nm after excitation at 320 nm.

Experimental Workflow
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1. Compound Preparation
Prepare serial dilutions of LEDGING in DMSO,
then dilute into assay bulffer.

:

2. Integrase Pre-incubation
Add His-IN and diluted LEDGING to plate.
Incubate for 30 min at room temperature.

i

3. LEDGF/p75 Addition
Add FLAG-LEDGF/p75 IBD to the mixture.
Incubate for 30 min at room temperature.

:

4. Detection Reagent Addition
Add anti-His-EuCryptate and anti-FLAG-XL665.
Incubate for 4 hours at 4°C.

i

5. Signal Measurement
Read plate on HTRF reader.
Excite at 320 nm, read at 620 nm and 665 nm.

6. Data Analysis
Calculate HTRF ratio (665/620).
Plot ratio vs. [LEDGING] and fit curve to determine 1C50.

Click to download full resolution via product page

Caption: Workflow for the LEDGIN6 HTRF inhibition assay.

Step-by-Step Procedure

e Compound Plating:

o Prepare a serial dilution series of LEDGING6 in 100% DMSO.
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o Dilute the DMSO stock into Assay Buffer to achieve the desired final concentrations. The
final DMSO concentration in the assay should be kept constant (e.g., <1%).

o Dispense the diluted compounds into the 384-well assay plate. Include controls for no
inhibition (DMSO only) and maximum inhibition (no IN or no LEDGF/p75).

 Integrase Pre-incubation:
o Prepare a solution of His-IN in Assay Buffer at 2x the final desired concentration.
o Add the His-IN solution to the wells containing the test compound.

o Incubate the plate for 30 minutes at room temperature to allow LEDGING to bind to the
integrase.

» LEDGF/p75-IBD Addition:

o Prepare a solution of FLAG-LEDGF/p75 IBD in Assay Buffer at 2x the final desired
concentration.

o Add the FLAG-LEDGF/p75 IBD solution to the wells.

o Incubate for an additional 30 minutes at room temperature to allow for protein-protein
interaction.

o Addition of Detection Reagents:

o Prepare a mixture of the anti-His-EuCryptate and anti-FLAG-XL665 antibodies in Assay
Buffer according to the manufacturer's instructions.

o Add the antibody mixture to all wells.
o Seal the plate and incubate for 4 hours at 4°C to allow for antibody binding.
 Signal Detection:

o Allow the plate to equilibrate to room temperature.
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o Read the plate using an HTRF-compatible reader. Set the excitation wavelength to 320
nm and record the emission at both 620 nm (Cryptate donor) and 665 nm (XL665
acceptor).

Data Analysis

e Calculate the HTRF Ratio: For each well, calculate the emission ratio:
o Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

e Calculate Percent Inhibition: Normalize the data using the control wells:

o

% Inhibition = 100 * (1 - [Ratio_sample - Ratio_min] / [Ratio_max - Ratio_min])

[¢]

Ratio_sample is the ratio from a well with the test compound.

o

Ratio_max is the average ratio from the 'no inhibition' control (DMSO only).

[e]

Ratio_min is the average ratio from the 'maximum inhibition’ control (e.g., no FLAG-
LEDGF/p75).

e Determine IC50:
o Plot the Percent Inhibition as a function of the logarithm of the LEDGING6 concentration.

o Fit the data to a four-parameter variable slope dose-response curve using appropriate
software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration
of LEDGING that produces 50% inhibition.

Alternative Protocol: Gel-Based Strand Transfer
Assay

As LEDGINSG also allosterically inhibits the catalytic activity of integrase, a strand transfer assay
can be used as a secondary, confirmatory test.[9]

e Pre-incubation: Incubate recombinant HIV-1 integrase with varying concentrations of
LEDGING for 30 minutes at room temperature.[7]
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Reaction Initiation: Add a pre-processed viral DNA mimic (e.g., a 5'-radiolabeled 21-mer
oligonucleotide corresponding to the U5 viral DNA end) and a target DNA (e.g., supercoiled
plasmid DNA).[13]

Reaction Quenching: Stop the reaction after a defined time (e.g., 60 minutes at 37°C) by
adding a stop solution containing SDS and EDTA.

Analysis: Separate the reaction products using agarose gel electrophoresis.

Visualization: Visualize the results by autoradiography. Inhibition of strand transfer is
observed as a dose-dependent decrease in the formation of higher molecular weight
integration products.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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